4-amino-4-ethylhexanoic acid hydrochloride
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Overview
Description
4-amino-4-ethylhexanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-4-ethylhexanoic acid hydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at a temperature between 50-60°C under 1-4 bar overpressure. The final step involves heating the 4-aminocyclohexyl acetic acid obtained in hydrochloric ethanol to reflux for 1-3 hours .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-amino-4-ethylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-amino-4-ethylhexanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 4-amino-4-ethylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-4-ethylhexanoic acid hydrochloride include:
- 4-amino-4-methylhexanoic acid
- 4-amino-4-propylhexanoic acid
- 4-amino-4-butylhexanoic acid
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl group provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
2728642-05-3 |
---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.7 |
Purity |
95 |
Origin of Product |
United States |
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